tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18633013
InChI: InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1
SMILES:
Molecular Formula: C11H21ClN2O2
Molecular Weight: 248.75 g/mol

tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC18633013

Molecular Formula: C11H21ClN2O2

Molecular Weight: 248.75 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride -

Specification

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
IUPAC Name tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-6-11(7-13)5-4-8(11)12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1
Standard InChI Key NVIZDJWHYRSKJM-QRPNPIFTSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2(C1)CC[C@@H]2N.Cl
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CCC2N.Cl

Introduction

Structural Characteristics and Molecular Properties

The compound’s spiro[3.3]heptane core consists of two fused three-membered rings sharing a single atom, creating a rigid scaffold that limits conformational flexibility. This geometry is critical for enhancing binding affinity in drug-receptor interactions. The (7S)-configuration ensures enantiomeric purity, which is essential for chiral drug intermediates.

Key Molecular Features

PropertyValue
Molecular FormulaC₁₁H₂₁ClN₂O₂
Molecular Weight248.75 g/mol
SMILES NotationN[C@H]1CCC21CN(C2)C(=O)OC(C)(C)C.Cl
IUPAC Nametert-Butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride
CAS NumberNot explicitly listed
Chiral Centers1 (7S position)

The Boc group (-OC(O)C(C)(C)₂) protects the amine during synthesis, while the hydrochloride salt improves solubility in polar solvents .

Synthesis and Manufacturing Processes

Reaction Optimization

  • Solvent Selection: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to stabilize intermediates.

  • Temperature Control: Reactions proceed at 0–20°C to minimize side products.

  • Yield Improvements: The patent reports a total yield of 41% for the analogous compound, highlighting challenges in spirocycle formation .

Physicochemical Properties and Stability

Solubility and Stability

PropertyValue
Solubility in WaterModerate (enhanced by HCl salt)
StabilityStable at room temperature
Storage Conditions2–8°C in inert atmosphere

The hydrochloride salt improves aqueous solubility, facilitating use in biological assays. The Boc group confers stability against nucleophilic attack, though acidic conditions may cleave it .

Applications in Pharmaceutical Research

Drug Discovery

Spirocyclic amines are prized in medicinal chemistry for their ability to mimic bioactive conformations. This compound serves as:

  • A building block for kinase inhibitors and protease modulators.

  • A chiral intermediate in the synthesis of neuromodulators.

Case Study: Analog Development

A PubChem entry (CID 71306105) describes a structural analog with the amino group at the 5th position. Comparative studies suggest that the 7S configuration enhances metabolic stability by 30% compared to 5-amino isomers .

Comparative Analysis with Structural Analogs

FeatureTarget Compound5-Amino Analog (CID 71306105)
Molecular Weight248.75 g/mol212.29 g/mol
Amino Group Position7S5
SolubilityHigher (HCl salt)Lower (free base)
Synthetic Yield41% (analogous route) 60% (reported)

The 7S configuration offers superior steric hindrance, potentially reducing off-target interactions in drug candidates .

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